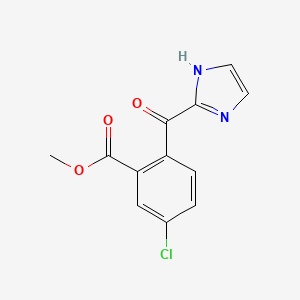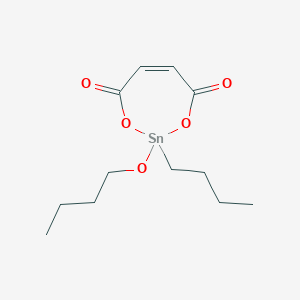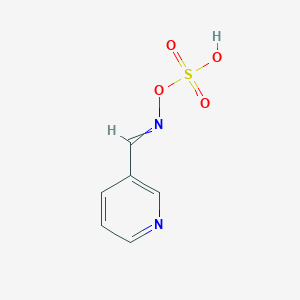
3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione typically involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent. This reaction is facilitated by the electron-donating nature of the diethylamino group, which promotes the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione can be compared with other benzothiazepine derivatives, such as:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Clentiazem: Another calcium channel blocker with similar therapeutic uses.
Properties
CAS No. |
61766-83-4 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-diethyl-4,5-dimethyl-1,1-dioxo-1λ6,2-benzothiazepin-3-amine |
InChI |
InChI=1S/C15H20N2O2S/c1-5-17(6-2)15-12(4)11(3)13-9-7-8-10-14(13)20(18,19)16-15/h7-10H,5-6H2,1-4H3 |
InChI Key |
KCFCQCLSGRYCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
![2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543703.png)


![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one](/img/structure/B14543719.png)



![3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14543744.png)
![Acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B14543752.png)

